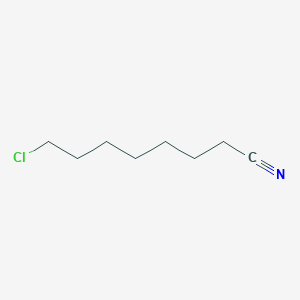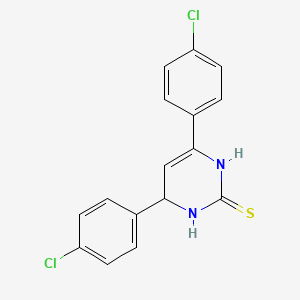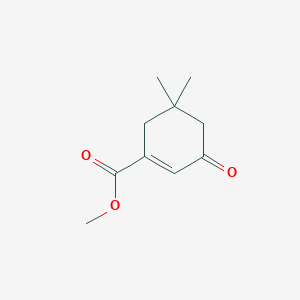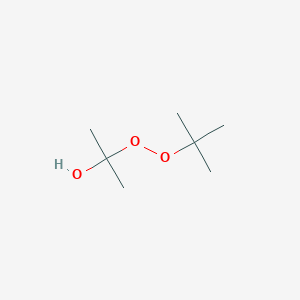
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate is an organic compound with the molecular formula C11H18O5 It is a diester derivative of butanedioic acid, featuring two ester groups and a ketone functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate can be synthesized through several methods. One common approach involves the reaction of diethyl malonate with acetone in the presence of a base, such as sodium ethoxide. The reaction proceeds via the formation of an enolate intermediate, which then undergoes alkylation with acetone to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced catalysts and controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: this compound can be converted to diethyl 2-oxo-3-(2-oxopropyl)butanedioic acid.
Reduction: The reduction of the ketone group yields diethyl 2-hydroxy-3-(2-hydroxypropyl)butanedioate.
Substitution: Substitution reactions can produce various esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: this compound is used in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of diethyl 2-oxo-3-(2-oxopropyl)butanedioate involves its interaction with various molecular targets and pathways. The compound’s ketone and ester groups allow it to participate in nucleophilic addition and substitution reactions, which are fundamental to its reactivity. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler diester with two ester groups but lacking the ketone functionality.
Ethyl acetoacetate: Contains both ester and ketone groups but has a different carbon skeleton.
Diethyl oxalate: Another diester, but with a different structure and reactivity profile.
Uniqueness
Diethyl 2-oxo-3-(2-oxopropyl)butanedioate is unique due to its combination of ester and ketone functionalities, which provide a diverse range of reactivity. This makes it a valuable intermediate in organic synthesis, offering multiple pathways for chemical transformations.
Propriétés
Numéro CAS |
68384-85-0 |
|---|---|
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
diethyl 2-oxo-3-(2-oxopropyl)butanedioate |
InChI |
InChI=1S/C11H16O6/c1-4-16-10(14)8(6-7(3)12)9(13)11(15)17-5-2/h8H,4-6H2,1-3H3 |
Clé InChI |
CRJCPXJCRJEBJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CC(=O)C)C(=O)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


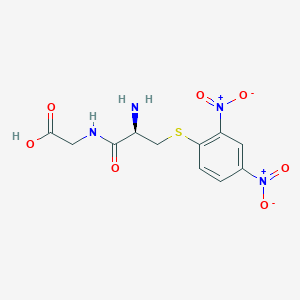

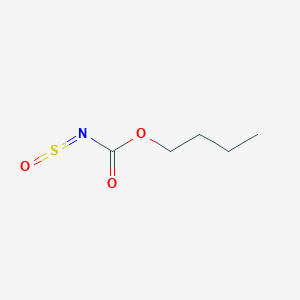
![Diazene, (4-methylphenyl)[[(4-methylphenyl)hydrazono]phenylmethyl]-](/img/structure/B14472359.png)
![7-(Furan-3-yl)-9-methyl-6,16-dioxatetracyclo[8.7.0.01,14.04,9]heptadec-13-ene-5,15-dione](/img/structure/B14472360.png)
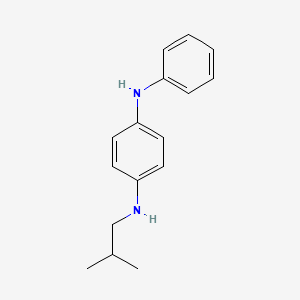
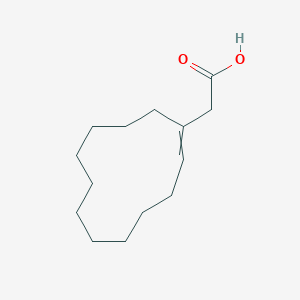
![hexadecasodium;5-amino-3-[[4-[[4-[(8-amino-1-hydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]-4-hydroxynaphthalene-2,7-disulfonate](/img/structure/B14472389.png)
